molecular formula C17H22N4O2S B2765202 2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1436149-73-3

2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide

Cat. No. B2765202
CAS RN: 1436149-73-3
M. Wt: 346.45
InChI Key: VUFOORIQRLHFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

  • Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives : Research focused on the synthesis of novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents. These compounds, through their structural design and biological activity evaluation, highlight the versatility of pyrimidine derivatives in targeting cancer cells and inflammatory processes, indicating a pathway for the development of therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

  • Synthesis of New Pyrimidine Derivatives with Evaluation of Their Anti-inflammatory and Analgesic Activities : Another study elaborates on the synthesis of pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activities. This research underscores the potential of pyrimidine-based compounds in developing new therapeutic agents with antimicrobial properties (Nofal et al., 2011).

Synthetic Methodologies

  • Reactions of 2-dimethylaminomethylene-1,3-diones with Dinucleophiles : Studies on the synthetic methodologies involving pyrimidine derivatives reveal advanced techniques for creating a wide array of heterocyclic compounds. Such research provides foundational knowledge for synthesizing complex molecules, including potentially the compound , demonstrating the breadth of chemical reactions applicable to pyrimidine chemistry (Mosti et al., 1983).

Structural Analysis and Design

  • Synthesis and Crystal Structure of Pyrimidine Derivatives : The synthesis and structural analysis of pyrimidine derivatives, as presented in various studies, offer critical insights into the design and optimization of new compounds for specific scientific applications. These studies lay the groundwork for understanding the structural requirements for biological activity and stability of pyrimidine-based compounds (Ji, 2006).

properties

IUPAC Name

2-cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-8(13-10(3)21-23-11(13)4)19-16(22)14-9(2)18-15(12-6-7-12)20-17(14)24-5/h8,12H,6-7H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFOORIQRLHFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-YL)ethyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide

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